2,6-Bis(methylsulfanyl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
54002-20-9 |
|---|---|
Molecular Formula |
C11H11NS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfanyl)quinoline |
InChI |
InChI=1S/C11H11NS2/c1-13-9-4-5-10-8(7-9)3-6-11(12-10)14-2/h3-7H,1-2H3 |
InChI Key |
SNPUKKQYEMRFIW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(C=C2)SC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Bis Methylsulfanyl Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insights into the connectivity and spatial arrangement of atoms. For 2,6-bis(methylsulfanyl)quinoline derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous assignment of proton and carbon signals.
Proton (¹H) NMR: Elucidation of Structural Connectivity and Proximity Effects
Proton (¹H) NMR spectroscopy is instrumental in defining the number of different types of protons and their connectivity within a molecule. In quinoline (B57606) derivatives, the aromatic protons typically appear in the range of 7.0-9.0 ppm. pdx.edu The presence of two methylsulfanyl (-SCH₃) groups in this compound introduces characteristic singlet signals for the methyl protons, typically observed in the upfield region of the spectrum. The specific chemical shifts of the quinoline ring protons are influenced by the electron-donating nature of the methylsulfanyl groups.
The analysis of coupling patterns (spin-spin splitting) in ¹H NMR spectra reveals the connectivity between adjacent protons. For instance, the protons on the quinoline ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) that can be used to map out their relative positions. acs.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to establish through-space proximity between protons, providing crucial information about the three-dimensional structure and conformation of the molecule. The concentration-dependent chemical shifts of quinoline protons can also offer insights into intermolecular interactions, such as π-π stacking. uncw.eduuncw.edu
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Substituted Quinolines.
| Proton Type | Typical Chemical Shift (ppm) |
| Aromatic (Ar-H) | 6.0 - 9.5 pdx.edu |
| Benzylic (Ar-C-H) | 2.2 - 3.0 csustan.edu |
| Allylic (C=C-CH₃) | 1.7 csustan.edu |
| -SCH₃ | ~2.5 nih.gov |
Note: These are general ranges and can be influenced by substituents and solvent.
Carbon-13 (¹³C) NMR: Analysis of the Carbon Framework and Substituent Effects
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their electronic environment, including the effects of the methylsulfanyl substituents. The carbons directly attached to the sulfur atoms are expected to show characteristic shifts.
The electron-donating effect of the methylsulfanyl groups will influence the chemical shifts of the quinoline ring carbons, with the ortho and para positions being most affected. The analysis of these substituent-induced chemical shifts (SCS) can provide valuable insights into the electronic distribution within the molecule. ias.ac.in For instance, the chemical shifts of carbonyl carbons in naphthamides have been used to study substituent effects. ias.ac.in
Table 2: General ¹³C NMR Chemical Shift Ranges for Carbons in Organic Compounds.
| Carbon Type | Typical Chemical Shift (ppm) |
| Primary Alkyl (R-CH₃) | 5 - 22 pdx.edu |
| Secondary Alkyl (R-CH₂-R) | 20 - 30 pdx.edu |
| Tertiary Alkyl (R₃C-H) | 30 - 50 pdx.edu |
| Aromatic (C=C) | 100 - 150 |
| Carbonyl (C=O) | 160 - 220 |
Note: These are general ranges and can be influenced by substituents and solvent.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complex Structure Assignments
For complex molecules like substituted quinolines, 1D NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for resolving overlapping signals and establishing unambiguous structural assignments. acs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecule. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals, allowing for the assignment of carbons based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining stereochemistry and conformation. researchgate.net
The concerted use of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound and its derivatives. ifj.edu.pl
Computational Prediction of NMR Chemical Shifts (e.g., GIAO method) for Validation and Assignment
Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful tools for predicting NMR chemical shifts. researchgate.nettsijournals.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts. researchgate.netconicet.gov.ar By comparing the computationally predicted ¹H and ¹³C NMR spectra with the experimental data, it is possible to validate the proposed structure and aid in the assignment of complex spectra. acs.orgnih.govimist.ma This approach can be particularly useful for distinguishing between isomers or for assigning signals in regions of spectral overlap. The accuracy of these predictions can be improved by using appropriate basis sets and considering solvent effects. researchgate.netacs.orgnih.gov
Infrared (IR) and Raman Spectroscopy: Vibrational Analysis for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and offer a unique "molecular fingerprint."
In the context of this compound, IR and Raman spectra would be expected to show characteristic bands for the quinoline ring system and the methylsulfanyl groups. The C-H stretching vibrations of the aromatic ring and the methyl groups will appear in the high-frequency region of the spectrum (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively). mdpi.com The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net The C-S stretching vibrations of the methylsulfanyl groups typically appear in the 600-800 cm⁻¹ region.
DFT calculations can be used to compute the theoretical vibrational frequencies and intensities, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. researchgate.netnih.gov This combined experimental and theoretical approach allows for a detailed vibrational analysis and confident identification of the functional groups present in this compound derivatives. mdpi.com
Table 3: Selected IR and Raman Vibrational Frequencies for Quinoline Derivatives.
| Functional Group | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 mdpi.com |
| Aliphatic C-H Stretch | 2850 - 3000 mdpi.com |
| C=C and C=N Stretch (Quinoline) | 1400 - 1650 researchgate.net |
| C-S Stretch | 600 - 800 |
| C-Cl Stretch | 829 - 836 mdpi.com |
Note: These are general ranges and can be influenced by the specific molecular structure and its environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterization of Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. youtube.commasterorganicchemistry.com The quinoline ring system is a chromophore that absorbs UV radiation. The presence of the methylsulfanyl substituents will influence the electronic structure and, consequently, the UV-Vis absorption spectrum.
The spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* transitions within the conjugated quinoline system. rsc.orgnih.gov The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents. utoronto.calibretexts.org Electron-donating groups like the methylsulfanyl group typically cause a bathochromic shift (a shift to longer wavelengths). libretexts.org
The study of the UV-Vis spectra of this compound and its derivatives can provide insights into the effects of substitution on the electronic properties and conjugation patterns of the quinoline ring. youtube.comacs.org Theoretical calculations, such as time-dependent DFT (TD-DFT), can be used to predict the electronic transitions and help in the interpretation of the experimental UV-Vis spectra. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Precise Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly crucial. It measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the determination of a precise molecular formula and distinguishing it from other isomers.
The molecular formula of this compound is C₁₁H₁₁NS₂. HRMS can confirm this by providing an exact mass that matches the theoretical value. For instance, the HRMS data for a related compound, 2-Methylsulfanylbenzo[f]isoquinoline ([M+H]⁺ for C₁₄H₁₂NS), showed a measured value of 226.0692 against a calculated value of 226.0685, demonstrating the precision of the technique. mdpi.com
Electron Ionization (EI) is a common technique used in mass spectrometry. The resulting mass spectrum displays the molecular ion (M⁺•) and various fragment ions, which provide a "fingerprint" of the molecule's structure. The fragmentation of quinoline derivatives often involves characteristic losses. chempap.orgresearchgate.net For this compound, the fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): This would result in a significant [M - 15]⁺ ion.
Loss of a thiomethyl radical (•SCH₃): This cleavage would produce an [M - 47]⁺ ion.
Expulsion of neutral molecules: Like in other quinolines, the loss of HCN from the quinoline ring core is a possible fragmentation step after initial side-chain cleavages. chempap.org
The relative abundances of these fragment ions in the mass spectrum help to piece together the structure of the parent molecule.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NS₂ |
| Monoisotopic Mass | 221.0333 g/mol |
| Average Mass | 221.34 g/mol |
| Theoretical [M+H]⁺ | 222.0411 |
Single-Crystal X-ray Diffraction: Definitive Determination of Solid-State Molecular and Supramolecular Structures
Beyond the individual molecule, SCXRD elucidates the supramolecular structure, which is how molecules pack together in the crystal lattice. rsc.org This packing is governed by a network of non-covalent intermolecular interactions. In the case of quinoline derivatives, these interactions commonly include:
π–π Stacking: The aromatic quinoline rings of adjacent molecules can stack on top of each other, contributing significantly to crystal stability. acs.org
Hydrogen Bonding: Although a weak hydrogen bond acceptor, the nitrogen atom in the quinoline ring can participate in C–H···N interactions. nih.gov
Other Weak Interactions: C–H···π interactions are also frequently observed in the crystal packing of quinoline derivatives. nih.gov
Complementary Computational Methods for Enhanced Structural Elucidation
To augment experimental data, computational chemistry offers powerful tools for a deeper understanding of molecular structure and properties. These in silico methods can predict stable structures, analyze intermolecular forces, and provide insights into electronic characteristics.
Geometry Optimization and Conformational Analysis (DFT) for Stable Structures
Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. nih.govrsc.org By performing a geometry optimization, researchers can find the lowest energy, and thus most stable, three-dimensional structure of this compound. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. mdpi.com
A key aspect of this analysis for this compound would be the conformational study of the two methylsulfanyl (–SCH₃) groups. DFT calculations can determine the rotational barriers and preferred dihedral angles of these groups relative to the plane of the quinoline ring. This helps to understand whether the groups are likely to be co-planar with the ring or twisted out of the plane, a factor that can influence the molecule's electronic properties and how it interacts with other molecules. rsc.org
Table 2: Typical Parameters for DFT Calculations on Quinoline Derivatives
| Parameter | Common Selection | Reference |
|---|---|---|
| Method | DFT | nih.govresearchgate.net |
| Functional | B3LYP | nih.govresearchgate.net |
| Basis Set | 6-31G(d,p) or 6-311++G(d,p) | nih.govresearchgate.net |
Hirshfeld Surface Analysis: Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. mdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density.
Key features of this analysis include:
d_norm Map: This map is colored to highlight intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots indicate close contacts, which are crucial for holding the crystal together. nih.gov
Natural Bond Orbital (NBO) Analysis: Insights into Molecular Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule. researchgate.net It translates the complex, many-electron wavefunction into a more intuitive picture of chemical bonds and lone pairs. For this compound, NBO analysis would provide critical insights into its electronic structure and stability. nih.gov
Specifically, NBO analysis can identify key donor-acceptor interactions. A significant interaction would be the delocalization of electron density from the lone pair orbitals of the sulfur atoms into the antibonding π* orbitals of the quinoline ring. This type of hyperconjugative interaction stabilizes the molecule and can influence the bond characteristics and reactivity of the C–S bonds and the aromatic system. nih.gov The energy associated with these interactions (E⁽²⁾) can be calculated to quantify their stabilizing effect.
Theoretical and Computational Chemistry of 2,6 Bis Methylsulfanyl Quinoline
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the molecular properties of organic compounds. nih.gov These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of a molecule. For 2,6-bis(methylsulfanyl)quinoline, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach to obtain a detailed understanding of its characteristics. nih.gov
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis: Reactivity and Stability Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.
For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density and predict the most likely sites for nucleophilic and electrophilic attack. It would be expected that the HOMO is distributed over the quinoline (B57606) ring and the sulfur atoms, while the LUMO is likely concentrated on the aromatic system.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
No published data exists for these specific values.
Molecular Electrostatic Potential (MEP) Analysis: Identification of Reactive Sites
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of varying electron density, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, red areas typically denote regions of high electron density (negative potential), attractive to electrophiles, while blue areas represent electron-deficient regions (positive potential), attractive to nucleophiles.
For this compound, the nitrogen atom of the quinoline ring and the sulfur atoms of the methylsulfanyl groups would be expected to be regions of negative potential, making them likely sites for electrophilic attack.
Global Chemical Reactivity Descriptors
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution.
Chemical Softness (S): S = 1 / (2η). Soft molecules are more reactive.
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): ω = χ² / (2η). It quantifies the electrophilic power of a molecule.
Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound
| Descriptor | Value |
|---|---|
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Electronegativity (χ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
No published data exists for these specific values.
Prediction of Redox Potentials and Investigation of Electron Transfer Processes
Theoretical methods can predict the redox potentials (oxidation and reduction potentials) of a molecule. These are related to the HOMO and LUMO energies, respectively. Understanding the electron transfer processes is vital for applications in materials science, such as in organic electronics. A lower ionization potential (related to HOMO energy) suggests easier oxidation, while a higher electron affinity (related to LUMO energy) suggests easier reduction.
Molecular Dynamics Simulations: Understanding Adsorption Behaviors and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to study its behavior in different environments, such as in solution or adsorbed onto a surface. This would be particularly relevant for understanding its potential use as a corrosion inhibitor or in materials science, where intermolecular interactions and adsorption characteristics are critical. The simulations would reveal how the molecule orients itself and interacts with other molecules or surfaces.
Theoretical Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, including IR, Raman, UV-Vis, and NMR spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which can be compared to experimental UV-Vis spectra. Similarly, calculations of vibrational frequencies can be compared to experimental IR and Raman spectra, and predicted NMR chemical shifts can be validated against experimental data. This comparison helps to confirm the molecular structure and provides a deeper understanding of the spectroscopic features. For styryl quinoline derivatives, for instance, experimental and theoretical spectroscopic data are often correlated to confirm structural and electronic properties. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Applications and Research Paradigms for 2,6 Bis Methylsulfanyl Quinoline Scaffolds
Catalysis and Organocatalysis
Comparative Analysis of Heterogeneous vs. Homogeneous Catalysis Utilizing Sulfur-Modified Quinoline (B57606) Systems
The presence of sulfur in quinoline systems introduces a unique dynamic in catalysis, often acting as a double-edged sword. While sulfur-containing organic molecules are crucial in medicinal chemistry and materials science, the sulfur atom's free electron pairs can poison many traditional transition metal catalysts. nih.govacs.org This has spurred research into sulfur-tolerant catalytic systems, where both heterogeneous and homogeneous approaches are being explored.
Heterogeneous Catalysis:
In heterogeneous catalysis, the focus has been on developing solid-phase catalysts that can function effectively in the presence of sulfur-containing substrates like 2,6-bis(methylsulfanyl)quinoline. These catalysts are often metal sulfides or metal nanoparticles doped with other elements to mitigate the poisoning effect of sulfur. nih.govacs.org The primary advantage of heterogeneous systems lies in their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling.
Recent advancements have seen the use of unsupported, binary metal sulfide (B99878) catalysts for the hydrogenation of sulfur-substituted quinolines. nih.govacs.org By carefully tuning reaction conditions, it is possible to achieve high reactivity while minimizing undesirable side reactions like hydrodesulfurization (HDS), where the sulfur atom is cleaved from the molecule. nih.gov Zeolite-based catalysts have also been employed for the synthesis of quinoline compounds, with the catalytic activity being linked to the Lewis acid sites on the catalyst surface. rsc.org
Homogeneous Catalysis:
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers the advantage of high activity and selectivity due to well-defined active sites. nih.gov For sulfur-modified quinoline systems, this typically involves the use of transition metal complexes with ligands that can accommodate or even participate in the catalytic cycle. Research in this area aims to expand the range of ligands beyond the traditional phosphorus and nitrogen-based systems to include neutral, two-electron donor atoms like sulfur. nih.gov
Ruthenium(II) complexes featuring quinoline-based ligands have shown promise as catalysts for transfer hydrogenation reactions. mdpi.com The design of these complexes, including the substituents on the quinoline ring, can significantly influence their catalytic efficiency. mdpi.com However, a significant challenge in homogeneous catalysis is the often-difficult separation of the catalyst from the products.
| Catalysis Type | Advantages | Disadvantages |
| Heterogeneous | Easy separation and recycling of catalyst. | Can have lower activity and selectivity compared to homogeneous catalysts. |
| Homogeneous | High activity and selectivity due to well-defined active sites. | Difficult to separate the catalyst from the reaction products. |
Materials Science Applications
The unique electronic and structural properties of this compound make it a promising candidate for various applications in materials science.
Exploration in Organic Electronic Materials (e.g., OLEDs, OPVs)
Quinoline derivatives are being investigated for their potential in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of sulfur-containing groups like the methylsulfanyl group can modulate the electronic properties of the quinoline core, influencing factors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for efficient charge injection, transport, and recombination in OLEDs and for charge separation and collection in OPVs. The study of quinoline derivatives with a 2,2′-bithiophene motif has shown a strong correlation between the nature of the substituent (electron-donating or electron-withdrawing) and the resulting electrochemical and spectroscopic properties. researchgate.net
Investigation of Corrosion Inhibition Properties
The ability of organic molecules containing heteroatoms like sulfur and nitrogen to adsorb onto metal surfaces makes them effective corrosion inhibitors. The lone pair electrons on these atoms can coordinate with the vacant d-orbitals of the metal, forming a protective film that shields the metal from corrosive environments. The presence of both nitrogen in the quinoline ring and sulfur in the methylsulfanyl groups of this compound suggests its potential as a corrosion inhibitor. Research in this area would involve evaluating its performance in various corrosive media and understanding the mechanism of inhibition through electrochemical and surface analysis techniques.
| DSSC Parameter | Description |
| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell at zero current. |
| Short-Circuit Current Density (Jsc) | The current density through the solar cell when the voltage across it is zero. |
| Fill Factor (FF) | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. |
| Power Conversion Efficiency (PCE) | The percentage of the solar energy shining on a photovoltaic device that is converted into usable electricity. |
Other Advanced Material Applications
The versatility of the quinoline scaffold opens doors to other advanced material applications. For instance, quinoline derivatives have been studied for their catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. scilit.commdpi.com The catalytic performance in these systems is dependent on both the structure of the quinoline ligand and the nature of the coordinated metal ion. scilit.commdpi.com Furthermore, the ability of quinoline derivatives to form supramolecular structures through various non-covalent interactions suggests their potential in the design of novel materials with tailored properties for diverse applications. acs.org
Structure-Property Relationship Studies in Advanced Materials Development
Understanding the relationship between the molecular structure of a compound and its macroscopic properties is fundamental to the rational design of new materials. rsc.orgresearchgate.netnih.govmdpi.com For this compound, this involves elucidating how the presence and position of the methylsulfanyl groups on the quinoline ring influence its electronic, optical, and catalytic properties.
Key aspects of structure-property relationship studies for this compound would include:
Electronic Effects: Investigating how the electron-donating nature of the methylsulfanyl groups affects the electron density distribution within the quinoline ring system. This has direct implications for its performance in electronic devices and its reactivity in catalytic processes.
Steric Effects: The size and orientation of the methylsulfanyl groups can influence the molecular packing in the solid state, which is crucial for charge transport in organic semiconductors. nih.gov In catalysis, steric hindrance can affect the accessibility of the catalytic active site.
Coordination Chemistry: The ability of the nitrogen and sulfur atoms to coordinate with metal ions is central to its application in catalysis and as a corrosion inhibitor. Studies would focus on the coordination modes, stability of the resulting metal complexes, and how these factors relate to their functional properties.
Photophysical Properties: For applications in OLEDs and DSSCs, it is essential to understand how the molecular structure governs light absorption and emission processes, including the wavelengths of absorption and emission, quantum yields, and excited-state lifetimes.
By systematically modifying the structure of this compound and correlating these changes with its observed properties, researchers can develop a predictive understanding that will guide the design of new and improved materials for a wide range of technological applications.
Influence of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of quinoline derivatives are highly sensitive to the nature and position of substituents on the aromatic core. The introduction of functional groups can modulate the electron density distribution, which in turn affects absorption, fluorescence, and non-linear optical (NLO) responses. nih.govmdpi.com In the case of this compound, the two methylsulfanyl (-SCH₃) groups are expected to significantly influence its characteristics.
The methylsulfanyl group is generally considered to be an electron-donating group through resonance, which can push electron density into the quinoline ring system. nih.gov This "push-pull" effect, especially when paired with an electron-accepting component, is a cornerstone of designing molecules with significant NLO activity. mdpi.com The positioning of these donor groups at the 2- and 6-positions can enhance the polarization of the molecule, potentially leading to interesting photophysical properties.
Studies on other substituted quinolines and related heterocycles provide insight into the expected effects. For instance, the introduction of an electron-donating methyl group into a pyridine (B92270) system has been shown to cause a sharp decrease in the fluorescence quantum yield in various solvents. nih.gov Conversely, research on side-chain azo-polymers containing a 2-methylquinoline (B7769805) moiety demonstrated that the presence of the methyl substituent influences the material's optical properties and photoisomerization rates. researchgate.net The UV-Vis absorption spectra of poled polymer films containing NLO chromophores show changes in intensity after electrical poling, indicating a modification of the charge distribution influenced by donor-acceptor groups. mdpi.com Therefore, the two methylsulfanyl groups in this compound are predicted to modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its absorption and emission spectra compared to the unsubstituted quinoline parent.
Rational Design of Quinoline Derivatives for Tailored Material Functions
Rational design involves the strategic synthesis of molecules to achieve specific, predictable functions. The quinoline scaffold is a versatile platform for this approach due to its synthetic accessibility and the diverse functionalities that can be introduced. nih.govresearchgate.net Researchers have successfully engineered quinoline derivatives for a wide range of applications, from biological probes to advanced materials for electronics.
One prominent area is the development of fluorescent small molecules. A modular quinoline-based probe has been designed with three strategic domains that can be independently engineered for polarization, tuning of photophysical properties, and structural diversity. nih.gov This allows for the creation of libraries of fluorophores for applications like live-cell imaging. nih.gov The synthesis often involves regioselective palladium-catalyzed cross-coupling reactions, enabling the combinatorial development of structurally diverse quinoline dyes from commercially available starting materials. nih.gov
In the field of materials science, quinoline derivatives are being rationally designed as hole-transporting materials (HTMs) for use in perovskite and antimony chalcogenide solar cells. researchgate.net Computational approaches, such as density functional theory (DFT), are used to predict molecular electronic properties and guide the synthesis of HTMs with robust hole mobility and stability. researchgate.net Similarly, the design of antimalarial drugs has benefited from the rational modification of the quinoline scaffold to enhance efficacy against resistant strains and modulate metabolism. researchgate.net Strategies include introducing groups that block metabolic oxidation or altering functional groups to improve interaction with the biological target. researchgate.net The this compound scaffold, with its specific substitution pattern, could be a valuable starting point for the rational design of new materials with tailored optical, electronic, or biological functions.
Insights from Structure-Activity Relationship (SAR) Methodologies for Target Identification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For quinoline derivatives, a combination of computational and experimental approaches is employed to identify biological targets and elucidate mechanisms of action.
Computational Approaches to SAR: Molecular Docking and Dynamics Simulations
Computational methods are indispensable tools in modern drug discovery for predicting the interaction between a small molecule and its biological target. mdpi.com Molecular docking and molecular dynamics (MD) simulations are frequently used to study quinoline derivatives.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. doi.orgnih.gov This technique has been widely applied to quinoline derivatives to screen for potential inhibitors against various targets, including EGFR kinases in cancer, nih.govresearchgate.net HIV reverse transcriptase, nih.gov and SARS-CoV-2 proteases. nih.gov For example, docking studies of quinoline-3-carboxamides (B1200007) against DNA damage response (DDR) kinases helped to understand their selectivity towards the ATM kinase. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations provide a deeper understanding of the stability and conformational dynamics of the ligand-protein complex over time. doi.orgnih.gov Following docking, MD simulations can validate the stability of the predicted binding pose and analyze fluctuations, compactness, and hydrogen bonding patterns. nih.govmdpi.com Studies on quinoline derivatives have used MD simulations to confirm the stable binding to targets like the SARS-CoV-2 Mpro enzyme and RSV G protein, supporting their potential as inhibitors. doi.orgnih.gov These computational approaches not only help in rationalizing the activity of existing compounds but also guide the design of new, more potent derivatives. mdpi.comnih.gov
| Quinoline Derivative Class | Target Protein (PDB ID) | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Substituted Quinolines | SARS-CoV-2 Mpro (6LU7) | Docking, MD Simulation | Complexes were stable; identified key H-bond and π-interactions with conserved residues. | nih.gov |
| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs kinases | Docking, MD Simulation | Showed high selectivity for ATM kinase; MD confirmed stability of interactions. | mdpi.com |
| Substituted Quinolines | RSV G protein (6BLH), YFV Mtase | Docking, MD Simulation | Predicted stable ligand-protein complexes, supported by binding energy and RMSD analysis. | doi.org |
| Substituted Quinolines | Mutant EGFR (2JIV, 5D41) | Docking, MD Simulation, QSAR | Confirmed high potency towards wild-type and mutated enzymes; guided design of new inhibitors. | nih.gov |
| Pyrazoline/Pyrimidine Quinolines | HIV Reverse Transcriptase (4I2P) | Docking | Showed good binding interactions, with some compounds having higher scores than standard drugs. | nih.gov |
Mechanistic Interrogations at the Molecular Level for Interactions with Biological Macromolecules
Understanding how quinoline scaffolds interact with biological macromolecules like enzymes, DNA, and other proteins is crucial for elucidating their mechanism of action.
Enzyme Inhibition: Quinoline derivatives are known to inhibit a wide variety of enzymes. They have been identified as inhibitors of DNA methyltransferases, which are crucial epigenetic regulators. biorxiv.orgnih.gov Certain quinoline analogs demonstrate low micromolar inhibitory potency against both human DNMT1 and bacterial CamA methyltransferases. nih.gov Other studies have shown that substituted quinolines can effectively inhibit acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I and II). nih.gov The versatility of the quinoline scaffold allows it to be tailored to inhibit different enzyme classes, including proteases, nih.gov kinases, nih.gov and the NLRP3 inflammasome, which is involved in inflammatory responses. nih.gov
DNA Binding: The planar aromatic structure of the quinoline ring makes it well-suited for interacting with DNA. Many quinoline derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This mode of binding can interfere with DNA replication and transcription, leading to cytotoxic effects. researchgate.net For example, indoloquinoline alkaloids are thought to exert their cytotoxic action through such intercalation. researchgate.net Some quinoline-based compounds have been shown to bind to the minor groove of DNA, further highlighting the diverse ways this scaffold can interact with nucleic acids. biorxiv.orgbiorxiv.orgresearchgate.net
Protein-Protein Interactions: Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy. Quinoline derivatives have also been explored in this context. For instance, hybrid compounds combining a cholesterol scaffold with a quinoline moiety have been synthesized and shown to inhibit and even reverse the aggregation of proteins like amyloid-β. acs.org This demonstrates the potential of quinoline-based structures to act as templates for developing drugs that can disrupt pathological protein aggregation processes common in neurodegenerative diseases. acs.org
| Interaction Type | Biological Target | Quinoline Derivative Example | Mechanism/Key Finding | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | DNA Methyltransferase (DNMT1, CamA) | Quinoline analogs with methylamine/methylpiperazine | Low micromolar inhibition; intercalation into enzyme-bound DNA. | biorxiv.orgnih.gov |
| Enzyme Inhibition | Acetylcholinesterase (AChE), Carbonic Anhydrase (hCA I, II) | Substituted quinolines | Effective inhibition with Ki values in the nanomolar range. | nih.gov |
| Enzyme Inhibition | EGFR-TK | Hybridized quinoline derivatives | Potent inhibition with IC₅₀ values in the nanomolar range. | nih.gov |
| DNA Binding | Genomic DNA | Indoloquinoline alkaloids | Intercalation between DNA base pairs. | researchgate.net |
| DNA Binding | DNA Minor Groove | Quinoline-3-carboxylic acids | Binding to the A/T minor groove region of B-DNA. | researchgate.net |
| Protein-Protein Interaction | Amyloid-β Aggregates | Steroid-quinoline hybrids | Inhibition and reversal of Aβ1-42 self-aggregation. | acs.org |
Future Research Directions and Challenges
Development of Novel, Efficient, and Sustainable Synthetic Routes for Highly Functionalized 2,6-Bis(methylsulfanyl)quinoline Derivatives
The synthesis of quinoline (B57606) derivatives has a rich history, with classical methods still being employed for the creation of functionalized structures. nih.gov However, the demand for more complex and diverse molecular architectures necessitates the development of new synthetic strategies. A key challenge lies in the regioselective functionalization of the quinoline core, a task that has been addressed through various methods, including C-H bond functionalization. rsc.org
Future efforts in the synthesis of this compound derivatives will likely focus on:
Green Chemistry Approaches: The development of environmentally friendly protocols that minimize waste and avoid the use of hazardous reagents is a paramount goal. nih.gov This includes the use of microwave-assisted synthesis and one-pot reactions, which can enhance efficiency and reduce reaction times. nih.govresearchgate.net
Catalytic Systems: The exploration of novel catalysts, including transition-metal and metal-free systems, will be crucial for achieving high yields and selectivity. rsc.orgnih.gov The functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry, and the careful selection of catalysts and reaction conditions can unlock new pathways. rsc.org
Diversity-Oriented Synthesis: Creating libraries of structurally diverse this compound derivatives is essential for exploring their structure-activity relationships. This will involve the development of versatile synthetic routes that allow for the introduction of a wide range of functional groups at various positions on the quinoline ring. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for this compound Derivatives |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. nih.gov | Increased efficiency and potential for novel reactivity. |
| One-Pot Reactions | Multiple transformations in a single reaction vessel. researchgate.net | Reduced workup, improved atom economy, and access to complex structures. |
| C-H Functionalization | Direct modification of C-H bonds. rsc.org | Atom-economic and allows for late-stage diversification. |
| Metal-Free Catalysis | Avoids the use of potentially toxic and expensive metals. nih.gov | More sustainable and cost-effective syntheses. |
Advanced Mechanistic Insights into Quinoline-Sulfur Reactivity Utilizing In Situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the optimization of existing ones. While significant progress has been made in understanding the reactivity of quinolines, the specific influence of the two methylsulfanyl groups in this compound on its chemical behavior warrants deeper investigation.
Future research in this area should leverage advanced analytical techniques to gain real-time insights into reaction pathways.
In Situ Spectroscopy: Techniques such as in situ Infrared (IR) spectroscopy can provide valuable information about the formation and consumption of intermediates during a chemical reaction. nih.gov Applying these methods to reactions involving this compound could help elucidate the roles of the sulfur atoms in directing reactivity and stabilizing intermediates.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate energy barriers, and predict the structures of transition states and intermediates. acs.orgrsc.org Combining computational data with experimental observations from in situ spectroscopy can provide a comprehensive picture of the reaction mechanism.
Kinetic Studies: Detailed kinetic analysis can help to determine the rate-determining steps of a reaction and provide insights into the influence of various reaction parameters.
Integration of Machine Learning and Artificial Intelligence for Computational Design and Property Prediction of Quinoline-Sulfur Compounds
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by accelerating the discovery and design of new molecules with desired properties. researchgate.netskoltech.ru These computational tools can be particularly valuable in navigating the vast chemical space of functionalized quinoline derivatives.
Key areas for the application of ML and AI in the study of this compound include:
Property Prediction: ML models can be trained on existing data to predict a wide range of properties for new, unsynthesized compounds, including their physicochemical characteristics and potential biological activities. researchgate.netchemrxiv.orgresearchgate.net This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.
Generative Models: Generative Adversarial Networks (GANs) and other generative models can be used to design novel molecular structures with specific desired attributes. researchgate.net This approach could be used to generate new this compound derivatives with optimized properties.
Reaction Prediction: ML models can also be developed to predict the outcomes of chemical reactions, including identifying the most likely sites of reactivity on a molecule. doaj.org This could aid in the design of selective and efficient synthetic routes.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. chemrxiv.org | Prediction of the biological potential of novel derivatives. |
| Generative Adversarial Networks (GANs) | AI models that can generate new data with similar characteristics to the training data. researchgate.net | Design of novel this compound structures with desired properties. |
| Reaction Site Prediction | ML models that predict the most reactive sites in a molecule. doaj.org | Guidance for the regioselective functionalization of the quinoline core. |
Exploration of this compound in Emerging Fields of Chemical Science
The unique electronic and structural features of this compound suggest that it could find applications in a variety of emerging scientific fields beyond its traditional roles.
Materials Science: The sulfur atoms in the molecule could act as coordination sites for metal ions, making it a potential building block for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in areas such as catalysis, gas storage, and sensing.
Supramolecular Chemistry: The quinoline ring system can participate in non-covalent interactions such as π-π stacking, which could be exploited in the design of self-assembling systems and molecular machines.
Sustainable Agriculture: Some sulfur-containing compounds have shown promise as slow-release fertilizers, which can improve nutrient use efficiency and reduce environmental impact. mdpi.com Investigating the potential of this compound derivatives in this area could lead to the development of more sustainable agricultural practices.
The continued exploration of this compound and its derivatives holds significant promise for advancing our understanding of heterocyclic chemistry and for the development of new molecules with valuable applications. By embracing innovative synthetic methods, advanced analytical techniques, and the power of computational chemistry, researchers can unlock the full potential of this intriguing chemical entity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Bis(methylsulfanyl)quinoline, and how can reaction conditions be optimized?
- Methodology : Use nucleophilic substitution or condensation reactions with methylsulfanyl groups introduced via thiols or disulfides. For example, describes the synthesis of 2-(alkylsulfanyl)quinolines via reactions with alkylthiols under basic conditions. Optimize temperature (−75°C for controlled reactivity) and solvent polarity to minimize side products, as shown in for analogous intermediates. Characterization should include IR (e.g., amidic C=O at 1687 cm⁻¹), ¹H/¹³C NMR (e.g., methylsulfanyl protons at δ 2.46–2.59 ppm), and X-ray crystallography to confirm stereochemistry .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. For purity, use melting point analysis (e.g., mp 103°C for a related compound in ). For structural confirmation, employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve overlapping signals in the quinoline core. Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic or thermal processes?
- Methodology : Apply density functional theory (DFT) to study bond dissociation energies (BDEs) and reaction pathways. demonstrates DFT modeling of quinoline pyrolysis, identifying intermediates like HCCCH₂ and C₆H₅CN. Use software like Gaussian or ORCA to simulate substituent effects (e.g., methylsulfanyl groups on electron density distribution) and predict regioselectivity in cross-coupling reactions .
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound derivatives?
- Methodology : Design a library of derivatives with varying substituents (e.g., halogens, alkyl chains) and evaluate cytotoxicity via MTT assays. highlights the antitumor potential of thiazoloquinolines, suggesting SAR studies to correlate methylsulfanyl placement with IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like topoisomerases .
Q. What experimental approaches resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?
- Methodology : Replicate calorimetric measurements under controlled conditions (e.g., oxygen-free environment). reports standard enthalpies of formation for dimethylquinolines using combustion calorimetry. Cross-validate results with gas-phase computational methods (e.g., G3MP2B3) and address discrepancies via error analysis (e.g., sample purity, instrument calibration) .
Q. How can researchers design robust protocols for analyzing methylsulfanyl-quinoline interactions in complex matrices (e.g., biological fluids)?
- Methodology : Use LC-MS/MS with multiple reaction monitoring (MRM) for trace detection. Optimize extraction protocols (e.g., solid-phase extraction with C18 columns) and validate recovery rates. Reference for sample preparation guidelines, including buffer selection (e.g., phosphate buffer at pH 7.4) and stability testing under varying temperatures .
Data-Driven Research Questions
Q. What spectral databases or reference materials are critical for characterizing this compound?
- Methodology : Consult PubChem (CID 14860 for analogous 6-methoxyquinoline in ) for NMR/IR spectra. Use crystallographic databases (e.g., Cambridge Structural Database) to compare bond lengths/angles with X-ray data from . Cross-reference with thermodynamic datasets (e.g., NIST WebBook) for enthalpy and entropy values .
Q. How can conflicting results in synthetic yields be systematically addressed?
- Methodology : Perform Design of Experiments (DoE) to isolate variables (e.g., solvent, catalyst loading). notes yield variations in thienoquinoline synthesis due to iodine concentration. Use statistical tools (ANOVA, response surface methodology) to identify optimal conditions and validate reproducibility across ≥3 independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
